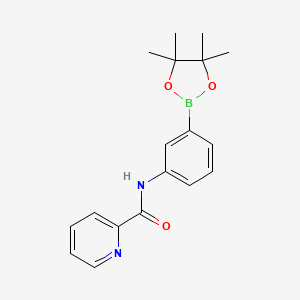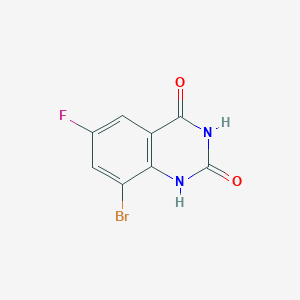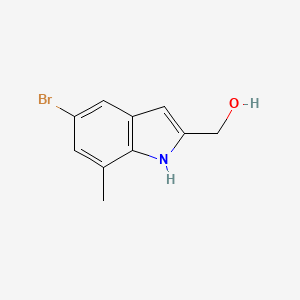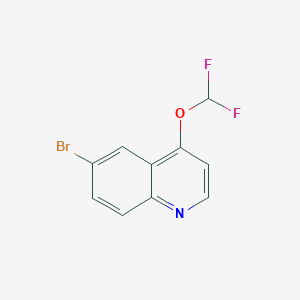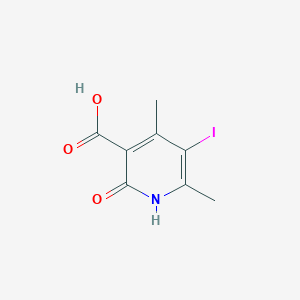
2-Bromo-4-(difluoromethoxy)pyridine
Descripción general
Descripción
2-Bromo-4-(difluoromethoxy)pyridine is an important organic intermediate that is widely used in the synthesis of drugs and pesticides . It has a molecular weight of 224 and its IUPAC name is 2-bromo-4-(difluoromethoxy)pyridine .
Synthesis Analysis
The synthesis of 4-bromo-2-(difluoromethoxy)pyridine usually involves the following steps :
- Finally, the resulting 2-bromo-5-bromoethylpyridine reacts with difluoromethoxy to obtain the final product 4-bromo-2-(difluoromethoxy)pyridine .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-(difluoromethoxy)pyridine is 1S/C6H4BrF2NO/c7-5-3-4 (1-2-10-5)11-6 (8)9/h1-3,6H . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-4-(difluoromethoxy)pyridine are not mentioned in the search results, it’s known that this compound can act as a catalyst, reducing agent, and reagent in redox reactions. It can also be used in substitution and tandem reactions in organic synthesis .
Physical And Chemical Properties Analysis
2-Bromo-4-(difluoromethoxy)pyridine is a liquid at room temperature . It has a density of 1.7±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Pharmaceutical Chemistry
2-Bromo-4-(difluoromethoxy)pyridine: is utilized in the synthesis of complex molecules that serve as key structural motifs in active pharmaceutical ingredients. Its reactivity allows for the creation of compounds with potential therapeutic effects. For instance, it’s used in the development of anticancer agents and PDE4 inhibitors for treating conditions like atopic dermatitis .
Organic Synthesis
In organic synthesis, this compound acts as a versatile building block. It’s particularly valuable in cross-coupling reactions, which are pivotal for constructing carbon-nitrogen bonds essential in creating a wide array of organic compounds. This includes the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors, which have significant implications in treating inflammatory diseases .
Material Science
The compound’s unique properties make it suitable for material science applications, particularly in the synthesis of novel materials with specific electronic properties. It can be used to create intermediates that lead to materials with desirable thermal and electrical conductivities .
Chemical Engineering
2-Bromo-4-(difluoromethoxy)pyridine: plays a role in chemical engineering by serving as an intermediate in the design of process flows and the development of synthetic routes for large-scale production. Its stability under various conditions makes it a reliable component in the engineering of chemical reactions .
Biochemistry
In biochemistry, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. Its incorporation into larger biochemical compounds can help elucidate the structure-activity relationships crucial for drug development .
Environmental Science
While not a direct application, the handling and storage of 2-Bromo-4-(difluoromethoxy)pyridine require careful consideration of environmental impact. Research into its degradation, environmental fate, and potential as a precursor for more environmentally benign substances is ongoing. This research is crucial for ensuring that its use in various fields does not adversely affect the environment .
Safety and Hazards
The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Direcciones Futuras
While specific future directions for 2-Bromo-4-(difluoromethoxy)pyridine are not mentioned in the search results, it’s known that this compound is a valuable intermediate in the synthesis of drugs and pesticides . Therefore, research into more efficient synthesis methods and new applications of this compound could be valuable future directions.
Propiedades
IUPAC Name |
2-bromo-4-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLCKEHRGDZTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(difluoromethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




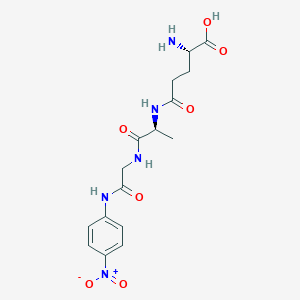


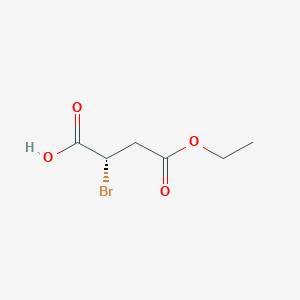

![2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1447202.png)
